1-Amino-6-methoxy-spiro[indane-2,4'-piperidine]
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Overview
Description
1-Amino-6-methoxy-spiro[indane-2,4’-piperidine] is a complex organic compound characterized by its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.
Preparation Methods
The synthesis of 1-Amino-6-methoxy-spiro[indane-2,4’-piperidine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indane Ring: The indane ring can be synthesized through a Friedel-Crafts acylation reaction followed by cyclization.
Spiro Formation: The spiro linkage is introduced by reacting the indane derivative with a suitable piperidine precursor under controlled conditions.
Amination and Methoxylation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Amino-6-methoxy-spiro[indane-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions are common, where the amino or methoxy groups can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-6-methoxy-spiro[indane-2,4’-piperidine] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic systems.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Amino-6-methoxy-spiro[indane-2,4’-piperidine] exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-Amino-6-methoxy-spiro[indane-2,4’-piperidine] can be compared with other spirocyclic compounds, such as:
1-Amino-1’-Boc-6-methoxy-spiro[indane-2,4’-piperidine]: This compound has a similar structure but includes a Boc protecting group, which can influence its reactivity and applications.
Spiropyrans: These compounds have photochromic properties and are used in smart materials, differing significantly in their applications compared to 1-Amino-6-methoxy-spiro[indane-2,4’-piperidine].
The uniqueness of 1-Amino-6-methoxy-spiro[indane-2,4’-piperidine] lies in its specific functional groups and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-17-11-3-2-10-9-14(4-6-16-7-5-14)13(15)12(10)8-11/h2-3,8,13,16H,4-7,9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUQNWLRMIDKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3(C2N)CCNCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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